4-Hydroxy-6-oxohepta-2,4-dienoic acid
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Overview
Description
4-Hydroxy-6-oxohepta-2,4-dienoic acid is an α,β-unsaturated monocarboxylic acid. It is characterized by the presence of hydroxy and oxo groups at positions 2 and 6, respectively. This compound is a metabolite of certain bacterial species and plays a role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-oxohepta-2,4-dienoic acid typically involves the oxidation of 2,4-heptadienoic acid. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperatures and pH levels .
Industrial Production Methods
The use of biocatalysts derived from bacterial species that naturally produce this compound may also be explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-oxohepta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxoacids.
Reduction: Reduction reactions can convert the oxo group to a hydroxy group, forming dihydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: More complex oxoacids.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-6-oxohepta-2,4-dienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its role as a bacterial metabolite and its involvement in metabolic pathways.
Industry: Possible use in the production of specialty chemicals and as a biocatalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-oxohepta-2,4-dienoic acid involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for various hydrolases and oxidases, leading to the formation of different metabolites. The molecular targets include enzymes involved in the degradation of aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-6-oxo-2,4-heptadienoic acid
- 2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid
- 3-Fluoro-6-(4-fluorophenyl)-2-hydroxy-6-oxohexa-2,4-dienoic acid
Uniqueness
4-Hydroxy-6-oxohepta-2,4-dienoic acid is unique due to its specific substitution pattern and its role as a bacterial metabolite. Its ability to undergo various chemical reactions and its involvement in metabolic pathways make it a compound of interest in multiple scientific fields .
Properties
CAS No. |
25568-65-4 |
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Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-hydroxy-6-oxohepta-2,4-dienoic acid |
InChI |
InChI=1S/C7H8O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4,9H,1H3,(H,10,11) |
InChI Key |
LQAFWHBRECXPIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C(C=CC(=O)O)O |
Origin of Product |
United States |
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